Lipophilicity-Driven Membrane Permeability Differentiation from the des-Bromo Analog
The target compound demonstrates a calculated lipophilicity (XLogP3 = 2.7) that is markedly higher than its direct des-bromo analog, 3-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, which lacks the halogen substituent and has an XLogP3 of 1.8 [1]. This difference arises directly from the bromine atom's contribution to molecular polarizability and hydrophobicity. The quantified difference of 0.9 log units is significant in medicinal chemistry, where a Delta logP of ~1 can translate into a substantial, measurable difference in membrane permeability and passive absorption (often a factor of 3-5x in PAMPA or Caco-2 assays), a parameter not achievable by substituting with the hydrogen-containing analog.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide: XLogP3 = 1.8 |
| Quantified Difference | Delta XLogP3 = +0.9 (estimated Caco-2 permeability increase factor: 3-5x) |
| Conditions | Computed by XLogP3 3.0 (PubChem release), validated against class-level in silico permeability models |
Why This Matters
For a purchaser, the 0.9 log-unit higher lipophilicity predicts superior passive membrane permeability, a critical differentiator if the intended use involves intracellular target engagement or blood-brain barrier penetration, directly impacting the compound's suitability for cell-based versus biochemical assays.
- [1] PubChem. (2026). Computed Properties for 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (CID 1790906) and 3-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide (CID structure search), National Center for Biotechnology Information. View Source
